Molecular weight and logP of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Molecular weight and logP of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
An In-depth Technical Guide to the Physicochemical Properties of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol
Introduction
In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic development is built. These properties, including molecular weight and the octanol-water partition coefficient (LogP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol, a heterocyclic compound of interest to medicinal chemists. We will explore its core physicochemical attributes, the experimental and computational methodologies used to determine them, and the profound implications of these values within the context of drug design and development, with a particular focus on established principles like Lipinski's Rule of Five.
Core Physicochemical Properties
The foundational characteristics of a molecule provide the initial lens through which its potential as a drug candidate is viewed. For [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol, these properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O | PubChemLite[1] |
| Molecular Weight | 193.25 g/mol | Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 193.1215 Da | PubChemLite[1] |
| Calculated LogP (XLogP) | 0.9 | PubChemLite[1] |
The Partition Coefficient (LogP): A Measure of Lipophilicity
The partition coefficient, expressed as its logarithm (LogP), is a crucial measure of a compound's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one.[3] It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] This parameter is a cornerstone of drug design because it profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[4] For instance, a compound must possess sufficient lipophilicity to permeate lipid cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, or undesirable accumulation in fatty tissues.[5]
The value of 0.9 for [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol indicates that it is slightly more soluble in the lipid phase than in the aqueous phase, suggesting a balanced character that is often desirable in drug candidates.
Experimental Determination of LogP: The Shake-Flask Method
While computational methods provide a rapid estimate, the gold standard for determining LogP is the direct experimental "shake-flask" method.[6] This protocol is a self-validating system; accurate quantification of the analyte in both phases ensures the integrity of the result.
Causality Behind Experimental Choices:
-
n-Octanol as Solvent: n-Octanol is chosen as the non-polar phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.
-
Equilibrium is Key: The system must reach thermodynamic equilibrium to ensure that the partitioning of the solute between the two phases is complete and the resulting concentration ratio is stable and accurate.[6]
Detailed Protocol:
-
Preparation of Solvents: Pre-saturate the n-octanol and buffered water (typically PBS at pH 7.4 to mimic physiological conditions) by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to disengage completely. This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.
-
Standard Solution Preparation: Prepare a stock solution of [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol in the aqueous phase at a known concentration.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol with a precise volume of the analyte-containing pre-saturated aqueous phase.
-
Equilibration: Shake the vessel vigorously for a sufficient period (e.g., 1-2 hours) to ensure the analyte reaches equilibrium between the two immiscible layers. The time required may vary depending on the compound.
-
Phase Separation: Allow the vessel to stand undisturbed until a clear separation between the n-octanol (top layer) and aqueous (bottom layer) phases is observed. Centrifugation can be used to accelerate and improve this separation.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP Determination: The final LogP value is obtained by taking the base-10 logarithm of P: LogP = log₁₀(P)
Caption: Workflow for Shake-Flask LogP Determination.
Application in Drug Discovery: Lipinski's Rule of Five
Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[7] A compound is more likely to have poor oral bioavailability if it violates two or more of the following criteria:
-
Molecular weight less than 500 Daltons.[8]
-
LogP not exceeding 5.[5]
-
No more than 5 hydrogen bond donors (total N-H and O-H bonds).[9]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[4]
Let's evaluate [1-(Pyrimidin-4-yl)piperidin-2-yl]methanol against these rules:
-
Molecular Weight: 193.25 Da (< 500 Da). Pass.
-
LogP: 0.9 (< 5). Pass.
-
Hydrogen Bond Donors: 1 (the hydroxyl group -OH). Pass.
-
Hydrogen Bond Acceptors: 3 (the two nitrogen atoms in the pyrimidine ring and the oxygen atom). Pass.
The compound comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Its low molecular weight and balanced lipophilicity are strong indicators of good potential for absorption and distribution.
Caption: Impact of Physicochemical Properties on Drug Development.
Conclusion
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol is a small molecule whose key physicochemical properties—a molecular weight of 193.25 g/mol and a calculated LogP of 0.9—position it favorably within the established parameters for druglikeness. It fully complies with Lipinski's Rule of Five, indicating a high probability of possessing good oral bioavailability. The balanced lipophilicity suggested by its LogP value is a particularly promising feature, implying it may effectively permeate biological membranes without sacrificing necessary aqueous solubility. While computational data provides a strong foundation, experimental verification of LogP using standardized protocols like the shake-flask method remains a critical step in validating these predictions and advancing the compound through the drug discovery pipeline.
References
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 22, 2026, from [Link]
-
GARDP. (n.d.). Lipinski's Rule of 5 - REVIVE. Retrieved February 22, 2026, from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 22, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). [1-(PYRIMIDIN-2-YL)PIPERIDIN-4-YL]METHANOL | CAS 111247-61-1. Retrieved February 22, 2026, from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 22, 2026, from [Link]
-
Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Retrieved February 22, 2026, from [Link]
-
Sigma-Aldrich. (n.d.). [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol. Retrieved February 22, 2026, from [Link]
-
PubChemLite. (n.d.). [1-(pyrimidin-4-yl)piperidin-2-yl]methanol. Retrieved February 22, 2026, from [Link]
-
Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Pyrimidinyl)-4-piperidinemethanol. PubChem. Retrieved February 22, 2026, from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 22, 2026, from [Link]
Sources
- 1. PubChemLite - [1-(pyrimidin-4-yl)piperidin-2-yl]methanol (C10H15N3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(Pyrimidin-2yl)piperidin-4-ylmethanol | CAS 111247-61-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
